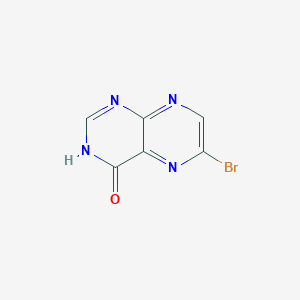
6-Bromopteridin-4(3H)-one
概要
説明
6-Bromopteridin-4(3H)-one, also known as 6-bromopteridin-4-ol, is a chemical compound with the CAS Number: 1192150-15-4 . It has a molecular weight of 227.02 and its IUPAC name is 6-bromo-4-pteridinol .
Molecular Structure Analysis
The InChI code for 6-Bromopteridin-4(3H)-one is1S/C6H3BrN4O/c7-3-1-8-5-4 (11-3)6 (12)10-2-9-5/h1-2H, (H,8,9,10,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
6-Bromopteridin-4(3H)-one is a powder that is stored at room temperature . It has a molecular weight of 227.02 .科学的研究の応用
Synthesis of Derivatives and Intermediates
6-Bromopteridin-4(3H)-one serves as a key intermediate in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important compound for treating colon and rectal cancers. This compound was synthesized through a process involving cycling, ammoniation, and bromination, providing a high yield and efficient synthetic methodology (He Zheng-you, 2010).
Antiviral and Anticancer Properties
Various derivatives of 6-Bromopteridin-4(3H)-one have been evaluated for their antiviral and anticancer properties. For example, 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, with structural variations at the C-6 position, have shown activity against various virus strains (Kamaljit Singh, Kawaljit Singh, J. Balzarini, 2013). Similarly, derivatives of 6-bromo-2-styrylquinazolin-4(3H)-ones were synthesized and evaluated for their potential anticancer properties against human renal, melanoma, and breast cancer cell lines (E. N. Agbo et al., 2015).
Photophysical and Photochemical Properties
6-Bromopteridin-4(3H)-one derivatives, such as 6-carboxypterin, have been studied for their photophysical and photochemical properties, particularly as natural photosensitizers in biological systems. These studies help in understanding the reactivity of such compounds in different states and their potential applications in various fields, including environmental chemistry (L. Tinel et al., 2016).
Potential Hypotensive Agents
Some quinazolinone derivatives, which can be synthesized using 6-Bromopteridin-4(3H)-one as a precursor, have shown promise as potential hypotensive agents. These compounds have been evaluated for their blood pressure-lowering activity in various studies (Ashok Kumar et al., 2003).
Safety and Hazards
6-Bromopteridin-4(3H)-one is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
6-bromo-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASAUPOXFKTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742626 | |
| Record name | 6-Bromopteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopteridin-4(3H)-one | |
CAS RN |
1192150-15-4 | |
| Record name | 6-Bromopteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopteridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


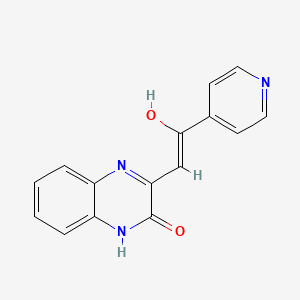
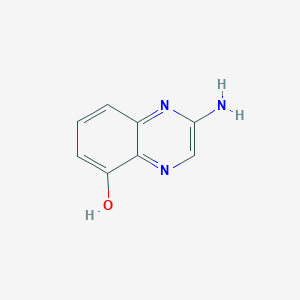

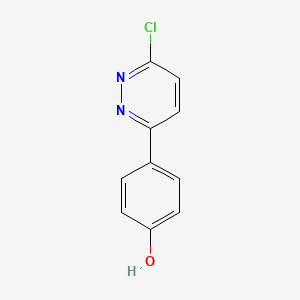
![7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497177.png)
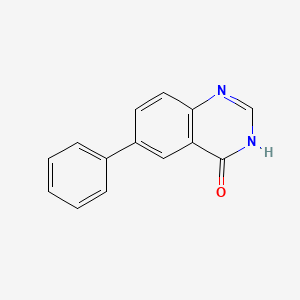
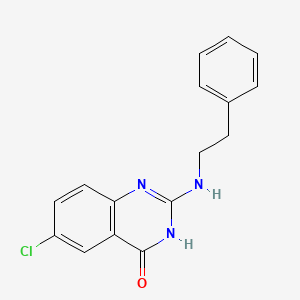
![8-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B1497185.png)
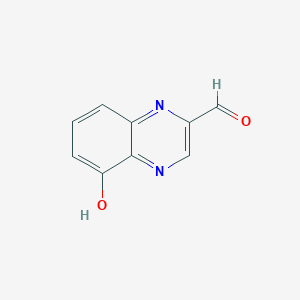



![Benzo[d]thiazol-2-yl(2,3,4-trihydroxy-5-(4-phenoxybenzoyl)phenyl)methanone](/img/structure/B1497198.png)